molecular formula C12H14BrN B7964700 4-Bromo-2-(cyclopropylmethyl)isoindoline

4-Bromo-2-(cyclopropylmethyl)isoindoline

Cat. No.: B7964700
M. Wt: 252.15 g/mol
InChI Key: RBPSRONGSOMWMN-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopropylmethyl)isoindoline is a brominated isoindoline derivative characterized by a bicyclic aromatic framework. The isoindoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring. At the 4-position of the benzene ring, a bromine atom is substituted, while the 2-position of the nitrogen-containing ring is functionalized with a cyclopropylmethyl group. This structural configuration imparts unique electronic and steric properties, making the compound relevant in pharmaceutical and materials chemistry research. The bromine atom enhances reactivity in cross-coupling reactions, while the cyclopropylmethyl group may influence lipophilicity and metabolic stability .

Properties

IUPAC Name

4-bromo-2-(cyclopropylmethyl)-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-12-3-1-2-10-7-14(8-11(10)12)6-9-4-5-9/h1-3,9H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPSRONGSOMWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC3=C(C2)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclopropylmethyl)isoindoline typically involves the reaction of a brominated aromatic compound with a cyclopropylmethylamine. One common method is the domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(cyclopropylmethyl)isoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindolines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-Bromo-2-(cyclopropylmethyl)isoindoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclopropylmethyl)isoindoline involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropylmethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Structural Analogues of Brominated Isoindolines

The following table compares 4-Bromo-2-(cyclopropylmethyl)isoindoline with structurally related isoindoline derivatives:

Compound Name Substituents Key Structural Differences Notable Properties
4-Bromo-2-methylisoindolin-1-one 4-Br, 2-CH₃, ketone at 1-position Ketone group replaces NH; methyl vs. cyclopropylmethyl Higher polarity due to ketone; lower steric hindrance
6-Bromo-2-methylisoindolin-1-one 6-Br, 2-CH₃, ketone at 1-position Bromine at 6-position instead of 4 Altered electronic effects; potential regioselectivity differences in reactions
5-Bromo-7-fluoroisoindolin-1-one 5-Br, 7-F, ketone at 1-position Fluorine substituent; bromine at 5-position Increased electronegativity; potential enhanced metabolic stability
This compound 4-Br, 2-(cyclopropylmethyl), NH group NH group instead of ketone; bulky cyclopropylmethyl Enhanced lipophilicity; potential ring strain effects from cyclopropane

Key Differences and Implications

Substituent Position and Electronic Effects
  • Bromine Position : In 4-bromo derivatives (e.g., 4-Bromo-2-methylisoindolin-1-one), bromine at the 4-position may direct electrophilic substitution to adjacent positions, whereas 6-bromo isomers (e.g., 6-Bromo-2-methylisoindolin-1-one) could exhibit distinct electronic profiles due to altered resonance effects .
  • Fluorine vs.
Steric and Conformational Effects
  • Cyclopropylmethyl vs. Methyl : The cyclopropylmethyl group in the target compound introduces significant steric bulk and ring strain compared to methyl-substituted analogues. This may hinder rotational freedom and increase metabolic stability, as cyclopropane rings are less prone to oxidative degradation .
  • Ketone vs. NH Group : Isoindolin-1-one derivatives (e.g., 4-Bromo-2-methylisoindolin-1-one) feature a ketone group, increasing polarity and hydrogen-bonding capacity, whereas the NH group in this compound may enhance solubility in protic solvents .

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